Structural Differentiation: 7-Methoxybenzofuran Substituent vs. Unsubstituted Benzofuran and 8-Propyl Analogs in the Dioxolo[4,5-g]chromen-6-one Series
CAS 637753-36-7 carries a 7-methoxybenzofuran-2-yl group at position 8 of the dioxolo[4,5-g]chromen-6-one scaffold. The closest catalogued structural comparators are 8-(benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one (CAS 859113-46-5, InterBioScreen STOCK1N-52895), which lacks the 7-methoxy substituent on the benzofuran ring, and 8-propyl-6H-[1,3]dioxolo[4,5-g]chromen-6-one (FCS303), which replaces the entire benzofuran moiety with a propyl group. These structural differences are quantifiable by computed physicochemical descriptors [1][2].
| Evidence Dimension | Number of hydrogen-bond acceptors (HBA) / Topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | HBA = 6 (estimated); tPSA = 70–80 Ų (estimated from structure) |
| Comparator Or Baseline | FCS303 (8-propyl): HBA = 4; tPSA ≈ 48–55 Ų. 8-(benzofuran-2-yl) analog (CAS 859113-46-5): HBA = 5; tPSA ≈ 57–66 Ų |
| Quantified Difference | CAS 637753-36-7 has 1–2 additional HBA and 10–25 Ų larger tPSA vs. comparators |
| Conditions | Calculated from 2D chemical structures; commercial databases report formula C₁₉H₁₂O₆, MW 336.29 (ChemBase ID 198563, Chemsrc) |
Why This Matters
The higher HBA count and tPSA of CAS 637753-36-7 are expected to modulate target-binding hydrogen-bond networks and blood–brain barrier permeability differently from its 8-propyl and unsubstituted benzofuran analogs, directly impacting in vivo pharmacokinetic suitability for CNS vs. peripheral target applications [3].
- [1] ChemBase. InterBioScreen ID STOCK1N-41617: 8-(7-methoxy-1-benzofuran-2-yl)-2H,6H-[1,3]dioxolo[4,5-g]chromen-6-one. CAS 637753-36-7. Molecular formula C₁₉H₁₂O₆; MW 336.29. View Source
- [2] ChemBase. InterBioScreen ID STOCK1N-52895: 8-(1-benzofuran-2-yl)-2H,6H-[1,3]dioxolo[4,5-g]chromen-6-one (CAS 859113-46-5). View Source
- [3] Vergel NE, Olaya MP, et al. 8-Propyl-6H-[1,3]dioxolo[4,5-g]chromen-6-one: A new coumarin with monoamine oxidase B inhibitory activity and possible anti-parkinsonian effects. Brazilian Journal of Pharmaceutical Sciences. 2020;56:e17754. View Source
